![molecular formula C9H13NaO4 B1466063 sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate CAS No. 746640-80-2](/img/structure/B1466063.png)
sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate
Overview
Description
This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any unique characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (ionic, covalent) present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Sodium-Ion Batteries (SIBs)
Sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate plays a crucial role in the development of Sodium-Ion Batteries (SIBs) . These batteries are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. The compound can be used in various components of SIBs, including electrode materials, electrolytes, conductive agents, binders, and separators .
Electrolyte Additives
The compound serves as an effective electrolyte additive in SIBs. It enhances the performance of the electrolyte and the interface between the electrode and electrolyte. This improvement is vital for the overall battery performance, affecting energy/power densities, fast-charging capabilities, and cyclic stability .
Solid-State Electrolytes
In solid-state sodium batteries, this compound contributes to the development of solid-state electrolyte materials. These materials are essential for achieving high ionic conductivities, chemical stabilities, mechanical properties, and interface compatibilities with sodium metal .
Energy Storage Technologies
The compound is integral to secondary batteries, which are key for large-scale energy storage technologies. These batteries are environmentally friendly, have a long cyclic life, and high energy conversion efficiency, making them suitable for storing energy from renewable sources .
Reaction Mechanisms
Scientific research utilizes sodium (2Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate to study reaction mechanisms in SIBs. Understanding these mechanisms is crucial for improving the performance and longevity of the batteries .
Electrochemical Energy Reviews
The compound is also a subject of interest in electrochemical energy reviews, where its impact on the performance of SIBs is evaluated. These reviews help in identifying challenges and proposing future research directions for the development of high-performance SIBs .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
sodium;(Z)-1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4.Na/c1-4-13-9(12)8(11)5-7(10)6(2)3;/h5-6,11H,4H2,1-3H3;/q;+1/p-1/b8-5-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXUXOHPKJEHIQ-HGKIGUAWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C(C)C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)C(C)C)/[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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